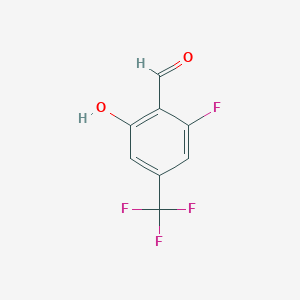

2-氟-6-羟基-4-(三氟甲基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H4F4O2 . It is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . It also participates in the synthesis of 2-amino-5-trifluoromethylquinazoline .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” is represented by the InChI code: 1S/C8H4F4O2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-3,14H . The molecular weight of this compound is 208.11 .Chemical Reactions Analysis

“2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” is known to participate in the synthesis of 2-amino-5-trifluoromethylquinazoline . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” include a molecular weight of 208.11 . The density of this compound is 1.4±0.1 g/cm3 .科学研究应用

新型合成途径和化学转化

单齿瞬时定向基辅助合成: 利用2-氟-6-羟基-4-(三氟甲基)苯甲醛作为单齿瞬时定向基(MonoTDG),实现了Ru(II)催化的苯甲醛间分子直接邻位C(sp2)-H咪唑化反应。这种方法促进了复杂喹唑啉和融合异吲哚酮骨架的合成,展示了该化合物在有机合成中的多功能性 (Wu et al., 2021)。

氟化类似物的抗癌活性: 研究利用各种氟化苯甲醛合成紫杉醇A-4的氟化类似物,包括2-氟-6-羟基-4-(三氟甲基)苯甲醛的衍生物,揭示了潜在的抗癌性能。这些类似物表现出强效的细胞生长抑制性能,表明该化合物在开发新的抗癌药物中的相关性 (Lawrence et al., 2003)。

材料科学和环境应用

氟化微孔聚胺酰胺: 利用2-氟-6-羟基-4-(三氟甲基)苯甲醛合成氟化微孔聚胺酰胺网络,在二氧化碳吸附和对氮气和甲烷的选择性方面显示出有希望的结果。这些发现突显了该化合物在环境应用中的潜力,特别是在气体分离和捕获技术中 (Li et al., 2016)。

作用机制

Target of Action

“2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” is likely to interact with proteins or enzymes that have affinity for aromatic compounds. The trifluoromethyl group might enhance the compound’s lipophilicity, potentially increasing its interaction with hydrophobic pockets in target proteins .

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding (via the hydroxy group), pi stacking (via the aromatic ring), and dipole-dipole interactions (via the fluorine atoms) .

Biochemical Pathways

Without specific information, it’s difficult to predict the exact biochemical pathways that “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” might affect. It could potentially be involved in pathways where aromatic compounds play a key role .

Pharmacokinetics

The ADME properties of “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” would depend on various factors including its physicochemical properties, formulation, and route of administration. The presence of the trifluoromethyl group might enhance its metabolic stability, while the hydroxy group could potentially be involved in phase II metabolism .

Result of Action

The molecular and cellular effects of “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH and temperature could potentially influence the stability and efficacy of “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde”. For instance, extreme pH values might affect the ionization state of the compound, while high temperatures could potentially lead to its degradation .

属性

IUPAC Name |

2-fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-3,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILPZJHXOUTDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2560511.png)

![2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2560514.png)

![N-(4-methoxyphenethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2560518.png)

![3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid](/img/structure/B2560525.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)

![2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2560530.png)